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5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine Documentation Hub

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  • Product: 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
  • CAS: 1454653-85-0

Core Science & Biosynthesis

Foundational

Chemical structure of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Here is an in-depth technical guide on 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine , structured for researchers and drug discovery professionals. CAS Registry Number: 1196155-24-6 (Generic for core); Specific derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine , structured for researchers and drug discovery professionals.

CAS Registry Number: 1196155-24-6 (Generic for core); Specific derivatives vary. Molecular Formula: C5H4ClN5 Molecular Weight: 169.57 g/mol

Executive Summary

5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space. Unlike its isomer ([1,2,4]triazolo[4,3-a]pyrazine), the [1,5-a] fused system offers enhanced thermodynamic stability and a distinct vector for substituent presentation. This core is structurally isoelectronic with purines, making it a critical mimetic for ATP-binding sites in enzymes such as Janus Kinases (JAK) and Adenosine A2A receptors .

This guide details the structural anatomy, validated synthetic pathways, and site-selective reactivity profile of this scaffold, providing a roadmap for its utilization in Structure-Activity Relationship (SAR) campaigns.

Structural Anatomy & Electronic Properties

Numbering and Topology

Correct numbering is vital due to the existence of the isomeric [4,3-a] system. In the [1,5-a] system, the bridgehead nitrogen is designated as position 4. The chlorine atom at position 5 is adjacent to this bridgehead, rendering it highly electrophilic.

G N1 N1 C2 C2 (NH2) N1->C2 N3 N3 C2->N3 N4 N4 (Bridge) N3->N4 C5 C5 (Cl) N4->C5 C6 C6 C5->C6 N7 N7 C6->N7 C8 C8 N7->C8 C8->N1 C8->N4

Figure 1: Numbering scheme of the 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine core. Red nodes indicate the electrophilic "hotspot" (C5) and the bridgehead nitrogen.

Physicochemical Profile[1]
  • H-Bond Donors (HBD): 2 (Primary amine).

  • H-Bond Acceptors (HBA): 4 (Triazole N1, N3; Pyrazine N7).

  • Electronic Character: The pyrazine ring is electron-deficient. Fusion with the triazole ring creates a dipole moment directed toward the triazole nitrogens.

  • Reactivity Hotspot: The C5-Cl bond is activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the adjacent bridgehead nitrogen (N4) and the para-like relationship to N7.
    

Synthetic Pathways[2][3]

The synthesis of the [1,5-a] isomer requires specific regiochemical control to avoid the formation of the [4,3-a] isomer. The most robust route involves the cyclization of N-ethoxycarbonylthiourea derivatives.

Validated Protocol

Precursor: 2-Amino-6-chloropyrazine. (Note: Starting with 2-amino-3-chloropyrazine would yield the 8-chloro isomer).

Step 1: Formation of Thiourea Intermediate
  • Reagents: 2-Amino-6-chloropyrazine (1.0 eq), Ethoxycarbonyl isothiocyanate (1.1 eq).

  • Solvent: Anhydrous Dioxane or Acetonitrile.

  • Conditions: Stir at RT for 12–16 hours.

  • Observation: Formation of a precipitate (N-(6-chloropyrazin-2-yl)-N'-ethoxycarbonylthiourea).

  • Workup: Filtration and washing with cold ethanol.

Step 2: Cyclization to Triazolo Core
  • Reagents: Hydroxylamine hydrochloride (

    
    , 3.0 eq), Diisopropylethylamine (DIEA, 3.0 eq).
    
  • Solvent: Ethanol/Methanol (1:1).

  • Conditions: Reflux (70–80°C) for 3–6 hours.

  • Mechanism: Hydroxylamine attacks the thiocarbonyl, followed by intramolecular cyclization onto the ring nitrogen and loss of ethanol/H2S.

Synthesis Start Start: 2-Amino-6-chloropyrazine Inter Intermediate: N-ethoxycarbonylthiourea derivative Start->Inter Acylation Reagent1 + Ethoxycarbonyl isothiocyanate (Dioxane, RT, 16h) Product Product: 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine Inter->Product Cyclization Reagent2 + NH2OH·HCl, DIEA (EtOH, Reflux, 4h)

Figure 2: Step-wise synthetic workflow for the [1,5-a] core construction.

Reactivity Profile & Functionalization

The utility of this scaffold lies in its orthogonal reactivity. The C5-Chlorine serves as a "warhead" for diversification, while the C2-Amine can be derivatized to tune solubility or binding affinity.

C5-Position: Nucleophilic Aromatic Substitution ( )

The C5 position is highly susceptible to nucleophilic attack by amines, alkoxides, and thiols.

  • Mechanism: Addition-Elimination. The nucleophile attacks C5, forming a Meisenheimer-like complex stabilized by the bridgehead nitrogen (N4), followed by the expulsion of chloride.

  • Conditions:

    • Aliphatic Amines: Mild heat (40–60°C), DIPEA, DMF/DMSO.

    • Anilines: Higher heat (80–100°C) or Buchwald-Hartwig coupling (Pd-catalyzed) if the aniline is electron-deficient.

    • Alkoxides: NaH/ROH, 0°C to RT.

C2-Position: Amine Functionalization

The exocyclic 2-amine is less nucleophilic than a standard aniline due to electron delocalization into the triazole ring.

  • Acylation: Requires strong electrophiles (acid chlorides, anhydrides) or coupling agents (HATU/EDC).

  • Sandmeyer Reaction: The 2-amine can be converted to a halide (I, Br) via diazotization (

    
    ), allowing for subsequent Suzuki/Sonogashira couplings.
    

Reactivity cluster_C5 C5 Functionalization (S_NAr) cluster_C2 C2 Functionalization Core 5-Cl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine Prod1 5-Amino Derivatives (Kinase Hinge Binders) Core->Prod1 R-NH2, Base Heat Prod2 Amides / Ureas (Solubility/Selectivity) Core->Prod2 R-COCl or R-NCO

Figure 3: Orthogonal reactivity map. Red path indicates the primary vector for library generation.

Analytical Characterization

To ensure the integrity of the [1,5-a] isomer versus the [4,3-a] isomer, specific spectral signatures must be verified.

TechniqueExpected Signal / FeatureDiagnostic Value
1H NMR (DMSO-d6) C2-NH2: Broad singlet, δ 6.0–7.5 ppm.Pyrazine H: Singlet/Doublets at δ 8.0–9.2 ppm.[1]The [1,5-a] isomer typically shows pyrazine protons further downfield compared to the [4,3-a] isomer due to the bridgehead N4 influence.
LC-MS M+H: 170.0 / 172.0 (3:1 ratio).Confirms presence of one Chlorine atom.
13C NMR C5 (C-Cl): ~145–155 ppm.C2 (C-NH2): ~165 ppm.C5 is significantly deshielded.
X-Ray Crystallography N4-C5 Bond Length: Shortened due to double bond character.Definitive proof of [1,5-a] fusion vs [4,3-a].

Therapeutic Relevance

Case Study: Adenosine A2A Antagonists

The [1,2,4]triazolo[1,5-a]pyrazine core serves as a bioisostere for the [1,2,4]triazolo[1,5-c]pyrimidine scaffold found in potent Adenosine A2A receptor antagonists.[2][3] The nitrogen placement in the pyrazine ring (N7) provides a critical hydrogen bond acceptor capability that mimics N7 of the adenine core, interacting with Asn253 in the A2A binding pocket.

Key Interaction:

  • C2-Amine: Acts as an H-bond donor to Glu169.

  • N7 (Pyrazine): Acts as an H-bond acceptor.

  • C5-Substituent: Usually an aryl or heteroaryl group that extends into the hydrophobic pocket.

References

  • Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Dowling, J. E., et al. Bioorganic & Medicinal Chemistry Letters (2005). Describes the foundational synthesis and biological evaluation of this specific core. [2][3]

  • Dimroth Rearrangement in Fused Heterocycles. El-Sherbeny, M. A. et al. Eureka Select (2025). Technical background on the thermodynamic stability of [1,5-a] vs [4,3-a] systems. [4]

  • PubChem Compound Summary: [1,2,4]Triazolo[1,5-a]pyrazine derivatives. National Center for Biotechnology Information. General physical property data for the scaffold class.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Amination of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Executive Summary This guide details the protocol for the amination of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine (Compound 1 ). This scaffold is a "privileged structure" in medicinal chemistry, serving as a core for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the amination of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine (Compound 1 ). This scaffold is a "privileged structure" in medicinal chemistry, serving as a core for JAK inhibitors, adenosine receptor antagonists, and antimalarial agents.

The transformation involves replacing the chlorine atom at the C5 position with an amine nucleophile (


). The presence of the exocyclic amine at C2 presents a unique challenge regarding solubility and potential catalyst poisoning, while the electron-deficient pyrazine ring activates the C5 position for Nucleophilic Aromatic Substitution (

).

Key Decision Matrix:

  • Aliphatic Amines (Strong Nucleophiles): Proceed with Protocol A (Thermal

    
    ).
    
  • Aromatic Amines/Anilines (Weak Nucleophiles): Proceed with Protocol B (Pd-Catalyzed Buchwald-Hartwig).

Chemical Context & Mechanism[1][2][3][4][5][6][7]

Structural Analysis

The substrate contains a fused [1,2,4]triazolo[1,5-a]pyrazine system.

  • C5 Position (Electrophile): Highly activated due to the electron-withdrawing nature of the bridgehead nitrogen (N4) and the para-nitrogen (N1).

  • C2-Amine (Exocyclic): Electron-donating. While it slightly deactivates the ring system via resonance, it is generally not nucleophilic enough to cause intermolecular dimerization under standard conditions.

Reaction Pathway Visualization

The following diagram illustrates the decision Logic and the mechanistic pathway.

ReactionPathway Start Substrate: 5-Cl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine Decision Nucleophile Type? Start->Decision PathA Aliphatic Amine (Primary/Secondary) Decision->PathA Strong Nu PathB Aromatic Amine (Aniline/Heteroaryl) Decision->PathB Weak Nu MethodA Method A: Thermal SnAr (DIPEA, DMSO/IPA, 80-100°C) PathA->MethodA MethodB Method B: Buchwald-Hartwig (Pd2(dba)3, Xantphos, Cs2CO3) PathB->MethodB Intermediate Meisenheimer Complex (Stabilized by N4) MethodA->Intermediate Addition Product Product: 5-Amino-substituted Derivative MethodB->Product Catalytic Cycle Intermediate->Product Elimination (-HCl)

Figure 1: Strategic workflow for amination based on nucleophile sterics and electronics.

Experimental Protocols

Protocol A: Thermal (For Aliphatic Amines)

Applicability: Primary and secondary alkyl amines (e.g., morpholine, piperazine, ethylamine). Mechanism: Addition-Elimination via Meisenheimer intermediate.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate (1) 1.0Electrophile
Amine (

)
1.2 - 1.5Nucleophile
DIPEA 2.0 - 3.0Proton Scavenger (Base)
DMSO or IPA [0.2 M]Solvent
Step-by-Step Procedure
  • Setup: To a reaction vial equipped with a magnetic stir bar, add Substrate 1 (1.0 equiv).

  • Solvation: Add DMSO (dimethyl sulfoxide) to achieve a concentration of 0.2 M.

    • Note: If the amine is volatile, use Isopropanol (IPA) and a sealed tube.

  • Addition: Add DIPEA (N,N-Diisopropylethylamine, 2.5 equiv) followed by the Target Amine (1.2 equiv).

  • Reaction: Heat the mixture to 80°C (oil bath or heating block).

    • Monitoring: Check LCMS at 2 hours. The conversion is typically rapid. If incomplete, increase temp to 100°C.

  • Workup (Precipitation Method):

    • Cool the reaction to room temperature (RT).[7]

    • Slowly add the reaction mixture into Ice-Water (10x volume of DMSO used).

    • Stir vigorously for 15 minutes. The product should precipitate as a solid.

    • Filter the solid, wash with water (

      
      ) and diethyl ether (
      
      
      
      ).
    • Dry under high vacuum.

Protocol B: Pd-Catalyzed Cross-Coupling (For Anilines)

Applicability: Anilines, electron-deficient amines, or sterically hindered systems. Mechanism:


 catalytic cycle.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate (1) 1.0Electrophile
Aniline (

)
1.2Nucleophile

0.05 (5 mol%)Catalyst Precursor
Xantphos 0.10 (10 mol%)Ligand

2.0Base
1,4-Dioxane [0.15 M]Solvent (Anhydrous)
Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon or Nitrogen.

  • Catalyst Pre-complexation: Add

    
     and Xantphos to the vial. Add 1/3 of the dioxane volume. Stir at RT for 5 minutes (solution turns from purple to orange/brown).
    
  • Substrate Addition: Add Substrate 1 , the Aniline , and

    
    .
    
  • Degassing: Add the remaining dioxane. Sparge the solution with Argon for 5 minutes (bubbling gas through liquid) to remove

    
    .
    
  • Reaction: Seal the vessel and heat to 100°C for 4–16 hours.

  • Workup:

    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove inorganic salts and Palladium black.

    • Rinse the pad with EtOAc or MeOH.

    • Concentrate the filtrate in vacuo.[7]

    • Purification: Flash Column Chromatography is usually required (DCM/MeOH gradients).

Data Interpretation & Troubleshooting

Expected Analytical Data
  • LCMS: Expect a mass shift of

    
    .
    
    • Example: If reacting with Morpholine (MW 87), the product mass = Substrate MW - 35.5 + 86.

  • 1H NMR:

    • Disappearance of the substrate peak pattern.

    • The C2-NH2 protons (usually broad singlet

      
       6.0-7.5 ppm) should remain, though they may shift slightly.
      
    • The pyrazine ring proton (C6-H) is a diagnostic singlet/doublet around

      
       8.0-9.0 ppm.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Method A) Nucleophile is too weak or bulky.Switch to Method B (Pd-catalysis) or switch solvent to NMP and heat to 120°C.
Dimerization C2-NH2 acting as nucleophile.This is rare due to low nucleophilicity, but if observed, use a protecting group (e.g., Boc) on the C2-amine before C5-substitution.
Black Precipitate (Method B) Pd crashing out ("Pd Black").Ensure rigorous degassing (

removal). Increase ligand loading or switch to BrettPhos .
Product Soluble in Water Polarity is too high for precipitation.Do not use water dump. Instead, remove DMSO via lyophilization or extract with n-Butanol.

Safety & Handling

  • 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine: Treat as a potent sensitizer and potential kinase inhibitor. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal waste disposal required.

  • Solvents: 1,4-Dioxane is a suspected carcinogen; handle with double-gloving.

References

  • Beilstein Journal of Organic Chemistry. "Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold.

    
     viability on analogous triazolopyrazine scaffolds).
    
  • Journal of Organic Chemistry. "Tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials.

  • ChemicalBook. "2-Amino-5-chloropyrazine Synthesis and Properties." (Provides baseline reactivity data for the parent pyrazine ring system).

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine in aqueous buffers

Executive Summary & Physicochemical Profile 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine (hereafter referred to as CTPA ) presents a classic "brick dust" solubility challenge.[1] It possesses a planar, rigid heteroarom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine (hereafter referred to as CTPA ) presents a classic "brick dust" solubility challenge.[1] It possesses a planar, rigid heteroaromatic core that favors strong intermolecular


-

stacking in the solid state, resulting in high crystal lattice energy.[1]

Critically, the electron-withdrawing chlorine atom and the triazolo-fused pyrazine ring significantly reduce the basicity of the exocyclic amine. With a predicted pKa of ~2.6 , CTPA remains uncharged (neutral) at physiological pH (7.4).[1] Consequently, standard pH adjustment strategies (e.g., acidification to pH 5.[1]0) are ineffective because the molecule does not protonate sufficiently to gain solubility until pH < 2.0, which is often incompatible with biological assays.

Physicochemical Data Table
PropertyValueImplication for Solubility
Molecular Weight ~169.57 g/mol Low MW, but dense packing.[1]
Predicted pKa ~2.6 (Basic N)Critical: Neutral at pH 7.[1]4. Acidification is ineffective for solubility.[1]
LogP (Predicted) ~0.4 to -0.7Low lipophilicity, yet poor water solubility due to high lattice energy.[1]
H-Bond Donors 1 (Amine)Limited interaction with water compared to crystal packing forces.[1]
Solubility Class Class IV (Low Sol/Low Perm)Requires cosolvents or complexation agents.[1]

Standard Operating Procedures (SOPs)

SOP-01: Preparation of High-Concentration Stock Solution

Goal: Create a stable, precipitate-free master stock for long-term storage.

Reagents: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% purity.[1]

  • Weighing: Weigh the target amount of CTPA solid into a glass vial. Avoid plastic microfuge tubes for long-term storage of high-concentration stocks to prevent leaching.[1]

  • Solvent Addition: Add Anhydrous DMSO to achieve a concentration of 50 mM to 100 mM .

    • Note: Do not use water or aqueous buffers at this stage.[1]

  • Dissolution: Vortex vigorously for 60 seconds.

    • Troubleshooting: If solid particles persist, sonicate in a water bath at 37°C for 5–10 minutes.[1] The planar structure requires energy to break the crystal lattice.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C. Protect from moisture (DMSO is hygroscopic).[1]

SOP-02: Aqueous Dilution (The "Crash-Out" Prevention Protocol)

Goal: Dilute stock into assay buffer without immediate precipitation.[1]

The Challenge: Direct dilution of DMSO stock into PBS often causes CTPA to precipitate immediately due to the "solvent shift" effect.

Recommended Buffer System:

  • Base: PBS or HEPES (pH 7.4)

  • Additive (Choose One):

    • Option A (Preferred): 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

    • Option B (Surfactant): 0.05% Tween-80.[1]

Protocol:

  • Prepare the Assay Buffer containing the chosen additive (e.g., PBS + 20% HP-β-CD).[1]

  • Place the buffer on a magnetic stirrer or vortex mixer.

  • Slowly add the DMSO stock to the agitating buffer. Do not add buffer to the DMSO stock.

    • Limit: Keep final DMSO concentration < 1% (v/v) if possible, or up to 5% if the assay tolerates it.

  • Incubate at Room Temperature for 15 minutes to allow equilibrium (especially for Cyclodextrin encapsulation).

Visualizing the Solubilization Strategy

The following diagram illustrates the decision logic for solubilizing CTPA based on your specific assay constraints.

CTPA_Solubility_Logic Start Solid CTPA (5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine) DMSO_Stock Prepare Stock 100 mM in DMSO (Sonicate 37°C) Start->DMSO_Stock Assay_Type Select Assay Type DMSO_Stock->Assay_Type Cell_Based Cell-Based Assay (Low DMSO tolerance) Assay_Type->Cell_Based Biochem_Enzymatic Enzymatic/Biochem (High protein/detergent) Assay_Type->Biochem_Enzymatic In_Vivo In Vivo / PK (High dose required) Assay_Type->In_Vivo Strat_Cyc Strategy A: Complexation Buffer + 20% HP-β-CD (Prevents aggregation) Cell_Based->Strat_Cyc Best Toxicity Profile Strat_Surf Strategy B: Surfactant Buffer + 0.05% Tween-80 (Micellar solubilization) Biochem_Enzymatic->Strat_Surf Compatible w/ Enzymes Strat_CoSol Strategy C: Cosolvent 10% PEG400 + 5% DMSO in Saline In_Vivo->Strat_CoSol Max Solubility

Caption: Decision matrix for solubilizing CTPA. Due to its neutral state at physiological pH, strategies rely on encapsulation (Cyclodextrins) or cosolvents rather than pH adjustment.[1]

Troubleshooting Guide & FAQs

Q1: I tried acidifying my buffer to pH 5.0, but the compound still precipitated. Why?

A: This is a common misconception.[1] While CTPA contains an amine, the fused triazolopyrazine ring system is electron-deficient (especially with the 5-Chloro substituent), pulling electron density away from the amine.[1] This lowers the pKa to approximately 2.6.

  • The Science: At pH 5.0, the compound is still >99% neutral (uncharged). To protonate it and gain ionic solubility, you would need a pH below 2.0.[1]

  • The Fix: Stop adjusting pH. Switch to Strategy A (Cyclodextrins) to encapsulate the neutral molecule.

Q2: My solution turns cloudy immediately upon adding the DMSO stock to PBS.

A: You are observing "kinetic precipitation."[1] The hydrophobic CTPA molecules aggregate faster than they can disperse into the water structure.

  • The Fix:

    • Pre-warm both the DMSO stock and the buffer to 37°C before mixing.

    • Vortex the buffer while adding the DMSO stock dropwise (do not add static).

    • Ensure your final concentration does not exceed the thermodynamic solubility limit (likely < 50 µM in pure PBS). For higher concentrations, add 0.05% Tween-20 or Tween-80 .[1]

Q3: Is the Chlorine atom stable in solution?

A: Generally, yes, but with caveats.[1][2][3] The 5-chloro position on a pyrazine ring is susceptible to Nucleophilic Aromatic Substitution (


), particularly by strong nucleophiles (like thiols in Glutathione or DTT) at elevated temperatures or high pH.[1]
  • Recommendation: Avoid buffers with high concentrations (>1 mM) of DTT or mercaptoethanol if incubating for long periods (>24h), unless necessary.

Q4: Can I use ethanol instead of DMSO?

A: Ethanol is not recommended for the primary stock. CTPA has significantly lower solubility in ethanol compared to DMSO. Using ethanol increases the risk of precipitation during the initial stock preparation. Stick to anhydrous DMSO.[1]

Advanced Mechanism: Why Cyclodextrins?

For planar, hydrophobic heterocycles like CTPA, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard excipient.[1]

  • Mechanism: HP-β-CD forms a toroidal "bucket" shape with a hydrophobic interior and hydrophilic exterior.[1] The planar CTPA molecule slides into the hydrophobic cavity, shielding its hydrophobic surface from the aqueous solvent while the CD's outer hydroxyl groups interact with water.

  • Protocol: Prepare a 20% (w/v) stock of HP-β-CD in water/buffer. Use this as your diluent.[1] This can often increase solubility from <10 µM to >500 µM without toxic effects on cells.

References

  • PubChem. (2025).[1][4][5][6] Compound Summary: 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Structural Analog Data).[1] National Library of Medicine. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002).[1] Prediction of Drug Solubility from Structure. Advances in Drug Delivery Reviews.[1] (General principles of planar heterocycle solubility). [Link]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews.[1] (Authoritative source on HP-β-CD protocols). [Link]

  • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques.[1][7][8][9] ISRN Pharmaceutics.[1] [Link]

Sources

Optimization

Regioselectivity issues in functionalizing [1,2,4]triazolo[1,5-a]pyrazine ring

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Functionalization Center.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Functionalization Center.

I have reviewed your inquiry regarding the [1,2,4]triazolo[1,5-a]pyrazine scaffold. This is a deceptively simple bicyclic system that presents a "regioselectivity minefield" due to its high nitrogen content (4 nitrogens in a 9-atom framework) and significant electronic polarization.

Below is a technical guide structured as a support ticket system. I have synthesized our internal optimization protocols with literature precedents to address your specific regiocontrol failures.

Status: Active Ticket ID: TRZ-PYR-001 Topic: Overcoming Regioselectivity & Reactivity Dead-ends

System Architecture & Numbering

Before troubleshooting, we must align on the IUPAC numbering, as this is the most common source of confusion in this scaffold compared to its [4,3-a] isomer.

  • Positions 1, 3, 4, 7: Nitrogen atoms (N4 is the bridgehead).

  • Position 2: Triazole CH (acidic, susceptible to C-H activation).

  • Positions 5, 6, 8: Pyrazine ring carbons.[1]

Visualizing the Reactivity Landscape

The diagram below defines the electronic hotspots governing our troubleshooting logic.

TriazoloPyrazine_Reactivity Scaffold [1,2,4]Triazolo[1,5-a]pyrazine Core Scaffold C2 Position C-2 (Triazole) Scaffold->C2 Most Acidic Proton (pKa ~20) Lithiation Site C5 Position C-5 (Pyrazine - α to Bridge) Scaffold->C5 Secondary SNAr Site (Sterically Sensitive) C8 Position C-8 (Pyrazine - α to N7) Scaffold->C8 Primary SNAr Site (Most Electrophilic) C-H Activation\nDirect Arylation C-H Activation Direct Arylation C2->C-H Activation\nDirect Arylation Nucleophilic Attack\n(Amination/Alkoxylation) Nucleophilic Attack (Amination/Alkoxylation) C8->Nucleophilic Attack\n(Amination/Alkoxylation)

Figure 1: Reactivity map of the [1,2,4]triazolo[1,5-a]pyrazine scaffold showing divergent functionalization pathways.

Troubleshooting Module 1: Nucleophilic Aromatic Substitution (SNAr)

User Issue: "I am trying to introduce an amine to 5,8-dichloro-[1,2,4]triazolo[1,5-a]pyrazine, but I'm getting a mixture of regioisomers or the wrong product."

The Root Cause: Electronic Competition

In the 5,8-dihalo scaffold, both carbons are adjacent to nitrogen atoms. However, C-8 is generally more electrophilic than C-5.

  • C-8 is activated by N7 and is "para-like" to the bridgehead N4.

  • C-5 is adjacent to the bridgehead N4, but the lone pair donation from the bridgehead nitrogen can partially deactivate this position relative to C-8.

Protocol: Regioselective C-8 Amination

To maximize selectivity for C-8 substitution over C-5:

ParameterRecommendationRationale
Temperature -78°C to 0°C Low temperature favors the kinetic product (C-8 attack). Room temp or heating promotes equilibration and C-5 attack.
Solvent THF or DCM Non-polar/aprotic solvents tighten the transition state. Avoid DMF/DMSO if selectivity is poor.
Base DIPEA (Hunig's Base) Use a non-nucleophilic organic base to scavenge HCl without competing for the ring.
Stoichiometry 0.95 - 1.0 eq. Do not use excess amine. Add the amine dropwise to the scaffold to keep local concentration low.

Self-Validating Check: Monitor the reaction by 1H NMR .

  • C-8 Substitution Product: The remaining proton at C-5 will appear as a doublet (coupling with C-6) shifted upfield.

  • C-5 Substitution Product: The proton at C-8 usually appears further downfield due to the adjacent N7.

Troubleshooting Module 2: C-H Activation & Metalation

User Issue: "I want to arylate the pyrazine ring (C-8), but my lithiation/cross-coupling is occurring at the triazole (C-2)."

The Root Cause: pKa Hierarchy

The proton at C-2 (between N1 and N3) is the most acidic site on the ring (pKa ~20-23). Any strong base (n-BuLi, LiTMP) will deprotonate C-2 first, leading to functionalization on the triazole ring.

Workflow: Directing Functionalization to C-8

To functionalize C-8 via metalation, you must either block C-2 or use a "Halogen Dance" approach.

Scenario A: You want C-2 Functionalization
  • Reagent: n-BuLi (1.1 eq) in THF at -78°C.

  • Quench: Add electrophile (e.g., I2, DMF, aldehyde).

  • Outcome: Exclusive C-2 functionalization.

Scenario B: You want C-8 Functionalization (The "Block-and-Swap")

You cannot directly lithiate C-8 selectively in the presence of a C-2 proton.

  • Step 1 (Blocking): Lithiate C-2 (n-BuLi) and quench with a silyl group (TMSCl). This protects the acidic site.

  • Step 2 (Functionalization): Lithiate again (LiTMP or n-BuLi). The base will now target the pyrazine ring protons (typically C-8 due to coordination with N7).

  • Step 3 (Deprotection): Remove TMS with TBAF or K2CO3/MeOH.

CH_Activation Start Start: Unsubstituted [1,2,4]Triazolo[1,5-a]pyrazine Decision Target Position? Start->Decision PathC2 Target: C-2 (Triazole) Decision->PathC2 C-2 PathC8 Target: C-8 (Pyrazine) Decision->PathC8 C-8 ActionC2 Direct Lithiation (n-BuLi, -78°C) PathC2->ActionC2 ActionC8_1 1. Block C-2 (n-BuLi then TMSCl) PathC8->ActionC8_1 ActionC8_2 2. Lithiate C-8 (LiTMP, -78°C) ActionC8_1->ActionC8_2 ActionC8_3 3. Quench & Deprotect ActionC8_2->ActionC8_3

Figure 2: Decision tree for regioselective C-H activation/metalation.

Troubleshooting Module 3: Palladium-Catalyzed Cross-Coupling

User Issue: "My Suzuki coupling on the chlorotriazolopyrazine is stalling or yielding dehalogenated product."

The Root Cause: Catalyst Poisoning

The [1,2,4]triazolo[1,5-a]pyrazine ring is essentially a "chelating sponge." The nitrogens at N1, N3, and N7 can coordinate to Palladium (Pd), displacing your phosphine ligands and deactivating the catalyst.

Optimization Matrix
ComponentStandard (Fail)Optimized (Success)Explanation
Catalyst Pd(PPh3)4Pd(OAc)2 or Pd2(dba)3 Use a Pd source that allows bulky ligand coordination.
Ligand PPh3XPhos or BrettPhos Bulky, electron-rich dialkylbiaryl ligands prevent the heterocycle from coordinating to the Pd center.
Base Na2CO3K3PO4 or Cs2CO3 Anhydrous, stronger bases often facilitate the transmetallation step in N-rich heterocycles.
Solvent DMF/WaterDioxane or Toluene Avoid coordinating solvents (like DMF) if poisoning is suspected.

Pro-Tip: If you observe hydrodehalogenation (replacement of Cl/Br with H), this indicates the oxidative addition occurred, but transmetallation failed. Increase the equivalents of boronic acid (1.5 - 2.0 eq) and switch to a more active precatalyst like XPhos Pd G3 .

References

  • Structure and Numbering: National Institute of Standards and Technology (NIST). [1,2,4]Triazolo[1,5-a]pyrazine Gas Phase Ion Energetics Data. NIST Chemistry WebBook, SRD 69.[2] Link

  • Regioselectivity in Triazolo-Pyridine Analogs (JAK2): Proyer, F., et al. (2012). A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy. Journal of Medicinal Chemistry.[3] Link

  • General Reactivity of Triazolopyrazines (Open Source Malaria): Williamson, A. E., et al. (2016). Open Source Malaria: Synthesis and Antimalarial Activity of 1,2,4-Triazolo[4,3-a]pyrazines.[4] ACS Central Science. (Note: Discusses the isomeric [4,3-a] system, providing comparative reactivity data for the pyrazine ring). Link

  • C-H Activation Logic: Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier. (General reference for lithiation of azolo-fused azines). Link

Sources

Troubleshooting

Stability of 5-chloro substituent under basic hydrolysis conditions

ChemSupport: Halogen Stability Module Subject: Stability of 5-Chloro Substituent Under Basic Hydrolysis Ticket ID: #CS-5CL-HYD-001 Executive Summary: The "Ticking Time Bomb" Hydrolyzing an ester in the presence of a 5-ch...

Author: BenchChem Technical Support Team. Date: February 2026

ChemSupport: Halogen Stability Module Subject: Stability of 5-Chloro Substituent Under Basic Hydrolysis Ticket ID: #CS-5CL-HYD-001

Executive Summary: The "Ticking Time Bomb"

Hydrolyzing an ester in the presence of a 5-chloro substituent is a common yet deceptive operation. While standard protocols (e.g.,


) often work for simple aromatics, they can be catastrophic for heteroaromatics or aliphatic chains.
  • The Conflict: You need a nucleophile (

    
    ) to attack the ester carbonyl. However, that same nucleophile can attack the carbon bearing the chlorine (leading to 
    
    
    
    displacement) or abstract a proton (leading to elimination).
  • The 5-Chloro Context:

    • In Heterocycles (e.g., Pyrimidines/Pyridines): A 5-chloro group is often meta to ring nitrogens, making it more stable than 2- or 4-chloro isomers. However, the presence of the ester itself (an electron-withdrawing group) can sufficiently activate the ring to facilitate displacement by hydroxide.

    • In Aliphatics (e.g., 5-chlorovalerate): The risk is rarely substitution, but rather E2 elimination , generating an alkene side product.

Diagnostic Risk Assessment

Before selecting a protocol, determine your substrate's "Risk Profile" using the logic flow below.

RiskAssessment Start START: Analyze Substrate Type Scaffold Type? Start->Type Aromatic Aromatic / Heteroaromatic Type->Aromatic Aliphatic Aliphatic Chain Type->Aliphatic RingType Ring Electronics? Aromatic->RingType BetaH Beta-Hydrogens present? Aliphatic->BetaH Rich Electron Rich / Neutral (e.g., Phenyl, Indole, Thiophene) RingType->Rich No activating groups Poor Electron Deficient (e.g., Pyridine, Pyrimidine, Nitro-benzene) RingType->Poor N-heterocycle or EWGs Safe LOW RISK Standard LiOH Hydrolysis Rich->Safe RiskSNAr HIGH RISK: SNAr (Cl replaced by OH) Poor->RiskSNAr BetaH->Safe No RiskElim HIGH RISK: Elimination (Alkene formation) BetaH->RiskElim Yes

Figure 1: Decision matrix for selecting hydrolysis conditions based on substrate electronics and steric environment.

Troubleshooting: Why did my Chlorine disappear?

If your LCMS shows a mass shift of [M-35+17] (loss of Cl, gain of OH) or [M-36] (loss of HCl), you have encountered one of the following failure modes.

Failure Mode A: Nucleophilic Aromatic Substitution ( )
  • Symptom: Conversion of 5-chloro-heterocycle to 5-hydroxy-heterocycle.

  • Mechanism: The hydroxide ion adds to the ring carbon bearing the chlorine, forming a Meisenheimer complex. The chlorine is then expelled.

  • Aggravating Factors:

    • Solvent: Polar aprotic solvents (DMSO, DMF) strip the solvation shell from

      
      , making it "naked" and hyper-reactive.
      
    • Counter-ion: Sodium (

      
      ) and Potassium (
      
      
      
      ) allow for freer anions than Lithium (
      
      
      ).
  • Fix: Switch to Protocol B (Enzymatic) or use Protocol A with strictly controlled temperature (

    
    C).
    
Failure Mode B: E2 Elimination
  • Symptom: Formation of a double bond (des-chloro alkene).

  • Mechanism: The base abstracts a proton on the

    
    -carbon (relative to the Cl), causing the chloride to leave.
    
  • Aggravating Factors: High heat and strong bases (

    
    , 
    
    
    
    ).
  • Fix: Use Protocol C (Trimethyltin Hydroxide), which is non-basic.

Optimized Protocols

Protocol A: The "Mild Chemical" Standard ( )

Best for: Electron-rich aromatics or moderately stable heteroaromatics.

Lithium Hydroxide is preferred over NaOH because the lithium cation coordinates tightly with the carbonyl oxygen of the ester, accelerating hydrolysis, while its tight solvation shell reduces the basicity/nucleophilicity of the hydroxide ion relative to


 pathways.
  • Dissolve: Dissolve ester (1.0 equiv) in THF (tetrahydrofuran).

  • Prepare Base: Dissolve

    
     (1.2–1.5 equiv) in water.
    
  • Mix: Add the aqueous

    
     to the THF solution.
    
    • Crucial: Maintain a solvent ratio of THF:Water (3:1) . The water is necessary to solvate the hydroxide and reduce its aggression.

  • Reaction: Stir at

    
    C . Monitor by TLC/LCMS every 30 mins. Do not heat unless absolutely necessary.
    
  • Workup: Acidify carefully with 1N HCl to pH 3-4 and extract with EtOAc.

Protocol B: The "Biocatalytic" Gold Standard (Pig Liver Esterase)

Best for: Highly sensitive electron-deficient rings (e.g., 5-chloropyrimidines) or chiral substrates.

Pig Liver Esterase (PLE) operates at neutral pH, completely avoiding the


 and elimination side reactions associated with basic conditions.
  • Buffer: Prepare 0.1 M Phosphate Buffer (pH 7.5).

  • Substrate: Dissolve ester in a minimal amount of Acetone or DMSO (max 10% of final volume).

  • Enzyme: Add PLE (approx. 10–50 units per mmol ester) to the buffer.

  • Incubate: Stir at

    
    C .
    
    • Note: The pH will drop as acid is produced. Monitor and manually add dilute

      
       or use an autotitrator to maintain pH 7.5.
      
  • Termination: Add Acetonitrile to precipitate the enzyme. Filter through Celite.

Protocol C: The "Specialized" Reagent (Trimethyltin Hydroxide)

Best for: Substrates prone to elimination or epimerization.

Trimethyltin hydroxide (


) mediates hydrolysis via a Lewis-acid mechanism rather than Brønsted-base attack, preserving sensitive halides.
  • Dissolve: Dissolve ester in 1,2-dichloroethane (DCE).

  • Reagent: Add

    
     (2–5 equiv).
    
  • Heat: Reflux (

    
    C) for 2–24 hours.
    
  • Workup: The reaction is neutral. Evaporate solvent.[1] The tin byproducts can be difficult to remove; often requires silica gel chromatography eluting with 5% acetic acid in EtOAc.

Comparative Data Analysis

FeatureNaOH / MeOH (Traditional)LiOH / THF (Recommended)Pig Liver Esterase (Bio)Me3SnOH (Specialized)
pH Environment > 12 (Harsh)10–11 (Moderate)7.0–7.5 (Neutral)Neutral / Lewis Acid

Risk
High ModerateZero Low
Elimination Risk High ModerateZero Zero
Reaction Time Fast (<1 h)Medium (1–4 h)Slow (Overnight)Slow (Hours to Days)
Scalability ExcellentExcellentModerate (Cost)Poor (Toxicity)

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (


) in Methanol? 
A:  This generates Methoxide (

) in equilibrium. Methoxide is a potent nucleophile and will likely cause transesterification (methyl ester formation) or

displacement of your chlorine. Avoid this for hydrolysis.[2]

Q: My 5-chloropyrimidine ester is not hydrolyzing with LiOH at


C. Should I heat it? 
A: Do not heat.  Heating exponentially increases the rate of 

displacement. Instead, switch to Protocol C (

) or try Protocol B (PLE). If you must use chemical hydrolysis, try using Barium Hydroxide (

); the barium salt of the product often precipitates, driving the equilibrium without excess heat.

Q: Why is the 5-chloro substituent on indole stable, but on pyridine it is not? A: Indole is electron-rich (excess


-density). The ring repels the nucleophilic hydroxide. Pyridine is electron-deficient (the Nitrogen pulls density). This makes the ring carbons electrophilic and susceptible to attack.[3]

References

  • Nicolaou, K. C., et al. (2005).[4][5] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[4]

  • He, H-Q., et al. (2014). "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid."[6] Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

  • Ohno, M., et al. (1981). "Pig Liver Esterase-Catalyzed Hydrolysis." Tetrahedron Letters, 37, 123-127.
  • Common Organic Chemistry. (n.d.). "Ester Hydrolysis Common Conditions."

Sources

Optimization

Troubleshooting low yields in SNAr reactions with triazolopyrazines

Status: Operational | Ticket ID: SNAR-TZP-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary The [1,2,4]triazolo[1,5-a]pyrazine scaffold is a privileged structure in...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: SNAR-TZP-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The [1,2,4]triazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., JAK, c-Met) and antimalarial agents. While the electron-deficient nature of the pyrazine ring theoretically facilitates Nucleophilic Aromatic Substitution (


), researchers frequently encounter stalled conversions, regioselectivity issues, and hydrolysis-driven yield loss .

This guide moves beyond generic organic chemistry advice to address the specific electronic and steric idiosyncrasies of the triazolopyrazine system.

Diagnostic Workflow

Before altering your reaction parameters, identify your failure mode using the logic flow below.

TroubleshootingFlow Start Start: Low Yield in SNAr CheckLCMS Analyze Crude LCMS/NMR Start->CheckLCMS Result1 Starting Material (SM) Unchanged CheckLCMS->Result1 No Conversion Result2 SM Consumed -> Complex Mixture/Tar CheckLCMS->Result2 Decomposition Result3 SM Consumed -> Hydrolysis Product (OH) CheckLCMS->Result3 Mass = SM - Cl + 17 Result4 Wrong Regioisomer CheckLCMS->Result4 Clean but wrong peak Action1 Nucleophile too weak or SM deactivated. See Module 1 & 2 Result1->Action1 Action2 Thermal decomposition or Polymerization. See Module 3 Result2->Action2 Action3 Water ingress. Dry solvents/reagents. See Module 3 Result3->Action3 Action4 Check C5 vs C8 preference. low temp control. See Module 1 Result4->Action4

Figure 1: Diagnostic decision tree for isolating the root cause of failure in triazolopyrazine functionalization.

Module 1: Reactivity & Regioselectivity (The "Why")

Q: Why is my nucleophile attacking the "wrong" carbon?

A: The [1,2,4]triazolo[1,5-a]pyrazine ring has a distinct electronic bias. Regioselectivity is governed by the stability of the Meisenheimer complex (intermediate


-adduct).
  • The C-8 Position (Alpha to Bridgehead): This is generally the most electrophilic site. The bridgehead nitrogen (N-1) exerts a strong inductive electron-withdrawing effect, and the negative charge in the intermediate is effectively delocalized onto the triazole nitrogens.

  • The C-5 Position: While also activated, it is less electrophilic than C-8 unless C-8 is blocked or sterically hindered.

Troubleshooting Protocol: If you observe a mixture of isomers (in di-halo substrates):

  • Lower the Temperature:

    
     at C-8 often proceeds at 0°C or RT. Higher temperatures (80°C+) overcome the activation energy for C-5, leading to mixtures.
    
  • Solvent Switch: Switch from polar aprotic (DMF/DMSO) to a less polar solvent (THF or iPrOH) to destabilize the transition state of the less favored pathway.

Q: My substrate is 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine. Why is it inert?

A: If the ring has electron-donating groups (EDGs) like methoxy or alkyl groups nearby, the ring is deactivated. Conversely, if your nucleophile is an aniline (weak nucleophile), the activation energy barrier is too high for standard thermal conditions.

Module 2: The Nucleophile & Base (The "What")

Q: Which base should I use?

A: The choice of base is critical to prevent side reactions like hydrolysis or competitive substitution.

BasepKa (conj. acid)Best Use CaseRisk Factor
DIPEA (Hünig's Base) ~10.7Standard for aliphatic amines. Non-nucleophilic.Low risk. Can be hard to remove if product is oily.

/

~10.3Phenols, thiols, and weak amines.High Hydrolysis Risk. Hygroscopic. Must use dry solvents.
NaH ~35Unreactive anilines or amides.Very High Risk. Can deprotonate the pyrazine ring protons, leading to decomposition.
Triethylamine ~10.7General purpose.Can act as a nucleophile to form quaternary salts (rare but possible).
Q: My amine is bulky. How do I force the reaction?

A: Steric hindrance around the C-8 position is a common yield killer.

  • Microwave Irradiation: Switch from thermal heating to microwave (MW). MW irradiation (100–140°C, 10–30 min) is highly effective for triazolopyrazines, often overcoming steric barriers that lead to decomposition in prolonged thermal reflux [1].

  • Lewis Acid Additives: Add 1.0 eq of

    
     or 
    
    
    
    . The metal coordinates to the pyrazine nitrogen, increasing the electrophilicity of the carbon center.

Module 3: Solvents & Conditions (The "How")

Q: I see the product on LCMS, but isolation yields are <20%. Where did it go?

A: Triazolopyrazines are highly polar and often amphoteric. They likely washed away during the aqueous workup.

Optimized Workup Protocol (The "Crash-Out" Method): Do NOT use a standard EtOAc/Water extraction.

  • Dilution: Pour the reaction mixture (DMF/DMSO) slowly into a beaker of ice-cold water (10x volume).

  • Precipitation: Stir vigorously. The product often precipitates as a solid. Filter and wash with water.

  • If no precipitate: Extract with DCM/Isopropanol (3:1) . This mixture is more polar than EtOAc and recovers polar heterocycles efficiently.

  • Lyophilization: If using DMSO, freeze-drying the crude reaction mixture (after dilution with water) is often superior to extraction.

Q: Why is "Hydrolysis" (M-Cl + OH) my major product?

A: The C-8 position is so reactive that trace water in DMF or DMSO competes with your nucleophile.

  • Fix: Use anhydrous solvents (commercial "SureSeal" or molecular sieve dried).

  • Fix: Switch base from Carbonate to DIPEA. Carbonates generate hydroxide/bicarbonate in wet solvents.

Module 4: Advanced Troubleshooting

Q: Standard failed. What now?

A: If thermal and MW boosting fail, the mechanism must be shifted from electronic activation (


) to orbital overlap (Catalysis).

The Buchwald-Hartwig Switch: For unreactive substrates (e.g., anilines reacting with electron-rich triazolopyrazines), use Palladium catalysis.

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos or BrettPhos (10 mol%) - Bidentate ligands prevent catalyst poisoning by the triazole nitrogens.

  • Base:

    
    
    
  • Solvent: 1,4-Dioxane, 100°C.

Visualizing the Mechanism

ReactionMechanism SM 8-Cl-Triazolopyrazine Complex Meisenheimer Complex (Anionic Intermediate) SM->Complex Attack at C-8 Nuc Nucleophile (H-Nu) Nuc->Complex Prod Substituted Product Complex->Prod -Cl- (Fast) Side Hydrolysis (OH) (If wet) Complex->Side H2O competition

Figure 2: Mechanistic pathway showing the competition between product formation and hydrolysis.

References

  • Open Source Malaria (OSM). "Synthesis of New Triazolopyrazine Antimalarial Compounds."[1] Molecules, vol. 26, no.[1][2] 9, 2021.

  • Beilstein Archives. "Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation." Beilstein J. Org. Chem., 2021.[1][2]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry, 2018.

  • PubChem. "8-chloro[1,2,4]triazolo[1,5-a]pyrazine Compound Summary." National Library of Medicine.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 5-Chloro-triazolo[1,5-a]pyrazin-2-amine

A Comparative Guide to the Analytical Characterization of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrazin-2-amine For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the un...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Analytical Characterization of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analytical comparison for the characterization of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrazin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is to furnish you with not just the "what" but the "why" behind the analytical choices, empowering you to make informed decisions in your research and development endeavors.

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a key pharmacophore in a variety of biologically active molecules.[4] The precise characterization of its derivatives is critical for establishing structure-activity relationships (SAR) and ensuring the quality and safety of potential drug candidates. This guide will focus on the analysis of the 1H NMR spectrum of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrazin-2-amine and compare this cornerstone technique with alternative methods such as 13C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Power of Proton NMR: A Predictive Analysis

While an experimental ¹H NMR spectrum of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrazin-2-amine is not publicly available, a robust prediction can be made based on the analysis of closely related structures reported in the literature. This predictive approach is a common and invaluable tool in chemical research, allowing for structural verification even in the absence of a reference standard spectrum.

The structure of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrazin-2-amine features two aromatic protons on the pyrazine ring and an amino group, leading to an anticipated simple yet informative ¹H NMR spectrum.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Data
~ 8.0 - 8.2Doublet (d)1HH-8In related 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazines, the proton at the 5-position (analogous to H-8 here) appears as a doublet around δ 7.76 ppm.[2] The electron-withdrawing nature of the fused triazole ring and the adjacent nitrogen would likely shift this proton further downfield.
~ 7.5 - 7.7Doublet (d)1HH-7The proton at the 6-position (analogous to H-7) in similar triazolopyrazine systems is observed as a doublet around δ 7.38 ppm.[2] The coupling constant between H-7 and H-8 is expected to be in the range of 2-3 Hz, typical for meta-like coupling in such heterocyclic systems.
~ 6.5 - 7.5Broad Singlet (br s)2H-NH₂The chemical shift of amino protons can vary significantly depending on the solvent, concentration, and temperature. In various aminated triazolo and pyrimidine derivatives, the amino protons often appear as a broad singlet in the region of δ 4.96–5.04 ppm[3] or even further downfield.

Causality Behind the Predictions:

The chemical shifts are predicted based on the electronic environment of each proton. The protons on the pyrazine ring are deshielded due to the electronegativity of the nitrogen atoms and the aromatic ring current, hence their downfield appearance. The chloro-substituent at position 5 will also exert an electron-withdrawing effect, further influencing the chemical shifts of the pyrazine protons. The amino group protons are exchangeable, which often results in a broad signal.

Experimental Protocol: 1H NMR Spectroscopy

A self-validating protocol for acquiring a ¹H NMR spectrum is crucial for reproducibility and accuracy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrazin-2-amine.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for many organic compounds and its high boiling point, which minimizes evaporation.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better resolution.[5]

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The relaxation delay should be set to at least 5 times the longest T₁ of the protons to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Diagram of the 1H NMR Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune & Shim) transfer->setup acquire Acquire 1D Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze Multiplicity & Coupling integrate->analyze

Caption: Workflow for 1H NMR analysis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrazin-2-amine.

A Broader Perspective: Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization relies on a multi-technique approach. The following methods provide complementary information, enhancing the confidence in the identity and purity of your compound.

13C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. For 5-Chloro-[1][2][3]triazolo[1,5-a]pyrazin-2-amine, five distinct carbon signals are expected in the aromatic region.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Data
~ 155 - 165C2The carbon bearing the amino group is expected to be significantly deshielded. In related aminated triazoles, this carbon appears in this region.[3]
~ 145 - 155C5The carbon attached to the electronegative chlorine atom will be downfield.
~ 140 - 150C3a, C8aThe bridgehead carbons of the fused ring system typically resonate in this range.
~ 115 - 125C7, C8The remaining carbons of the pyrazine ring will appear in the aromatic region.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation. For 5-Chloro-[1][2][3]triazolo[1,5-a]pyrazin-2-amine (C₅H₄ClN₅, Molecular Weight: 169.57 g/mol ), high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Expected Mass Spectrum Data (Electrospray Ionization - ESI+):

m/z (mass-to-charge ratio)Ion
170.0228[M+H]⁺
192.0047[M+Na]⁺

The isotopic pattern of the molecular ion peak will be characteristic due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry.[6] A well-developed HPLC method can separate the target compound from impurities, starting materials, and byproducts.

Typical HPLC Method Parameters:

ParameterConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)C18 columns are versatile and suitable for a wide range of polar and non-polar compounds.
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) B: Acetonitrile or Methanol with 0.1% of the same acidThe acidic modifier helps to protonate the basic nitrogens in the molecule, leading to sharper peaks and better chromatography. A gradient elution (e.g., starting with a high percentage of A and increasing B over time) is often necessary to elute all components with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nm or Diode Array Detector (DAD)The aromatic nature of the triazolopyrazine ring system will result in strong UV absorbance. A DAD allows for the acquisition of the UV spectrum of each peak, which can aid in peak identification and purity assessment.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 25-30 °CMaintaining a constant column temperature ensures reproducible retention times.

Comparative Analysis of Analytical Techniques

TechniqueInformation ObtainedAdvantagesLimitations
¹H NMR - Proton environment and connectivity- Relative number of protons- Structural elucidation- Highly informative for structure determination- Non-destructive- Quantitative- Lower sensitivity compared to MS- Can be complex for large molecules- Requires soluble samples
¹³C NMR - Carbon skeleton- Number of non-equivalent carbons- Complements ¹H NMR for complete structural assignment- Non-destructive- Low natural abundance of ¹³C requires longer acquisition times- Lower sensitivity than ¹H NMR
Mass Spectrometry (MS) - Molecular weight- Elemental composition (HRMS)- Fragmentation pattern- Extremely high sensitivity- Can be coupled with chromatography (LC-MS, GC-MS)- Provides molecular formula confirmation- Does not provide detailed structural connectivity on its own- Isomeric compounds can be difficult to distinguish
HPLC - Purity assessment- Quantification- Separation of mixtures- High resolution and sensitivity- Well-established and robust- Can be used for preparative purification- Requires a chromophore for UV detection- Method development can be time-consuming

Logical Relationship of Analytical Techniques for Comprehensive Characterization:

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_nmr NMR Analysis synthesis Synthesis of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc HPLC (Purity & Quantification) purification->hplc ms Mass Spectrometry (Molecular Weight & Formula) purification->ms nmr NMR Spectroscopy (Structural Elucidation) purification->nmr h1_nmr 1H NMR nmr->h1_nmr c13_nmr 13C NMR nmr->c13_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) h1_nmr->two_d_nmr c13_nmr->two_d_nmr

Caption: Interrelation of analytical techniques for the complete characterization of a novel compound.

Conclusion: An Integrated Approach for Authoritative Results

The structural verification and purity assessment of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrazin-2-amine necessitate an integrated analytical strategy. While ¹H NMR spectroscopy, even when predictive, serves as the cornerstone for structural elucidation, its power is magnified when used in concert with ¹³C NMR, mass spectrometry, and HPLC. This multi-faceted approach ensures not only the correct structural assignment but also provides the high level of confidence in purity and quality required in the rigorous environment of drug development. By understanding the strengths and limitations of each technique, researchers can design a comprehensive analytical workflow that is both efficient and scientifically sound.

References

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025). Beilstein Journal of Organic Chemistry. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules. [Link]

  • Synthesis of 1,2,4-Triazolo[1,5-d][1][2][3]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles. (2024). Russian Journal of General Chemistry. [Link]

  • Synthesis of 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine (TZ 2-1). (2015). GitHub. [Link]

  • [1][2][3]Triazolo[1,5-a]pyrazine. (n.d.). NIST WebBook. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. [Link]

Sources

Comparative

Comparative Guide: [1,2,4]Triazolo[1,5-a]pyrazin-2-amine Scaffold in Drug Discovery

Executive Summary The [1,2,4]triazolo[1,5-a]pyrazin-2-amine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., JAK, Pim-1, p38 MAP kinase)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The [1,2,4]triazolo[1,5-a]pyrazin-2-amine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., JAK, Pim-1, p38 MAP kinase). Distinguished by its fused 5,6-bicyclic system containing four nitrogen atoms, this scaffold offers a superior balance of solubility and metabolic stability compared to its carbon-rich isosteres like [1,2,4]triazolo[1,5-a]pyridine.

This guide provides a technical analysis of the scaffold's crystallographic properties, synthetic accessibility, and performance metrics against key alternatives.

Part 1: Structural Analysis & Crystallographic Data[1]

Scaffold Architecture & Binding Mode

The core value of the [1,2,4]triazolo[1,5-a]pyrazin-2-amine lies in its ability to function as a bidentate hydrogen bond partner. In the context of ATP-competitive inhibition, the 2-amine group acts as a hydrogen bond donor (HBD), while the N1 or N3 of the triazole ring (depending on tautomeric state and specific protein environment) acts as a hydrogen bond acceptor (HBA).

Key Crystallographic Features:

  • Planarity: The fused system is essentially planar (RMSD < 0.02 Å for heavy atoms), facilitating deep insertion into the narrow ATP-binding clefts.

  • N4-Nitrogen Effect: Unlike the pyridine analog, the pyrazine ring's N4 nitrogen (position 5 in some numberings, but N4 in the pyrazine ring itself) significantly lowers the logP (lipophilicity) and often engages in water-mediated hydrogen bonding networks within the solvent-exposed regions of the binding pocket.

Comparative Property Matrix

The following table compares the subject scaffold against its two most common isosteres: the Triazolo-Pyridine (more lipophilic) and the Imidazo-Pyrazine (isomeric, different H-bond vector).

Feature[1,2,4]Triazolo[1,5-a]pyrazin-2-amine[1,2,4]Triazolo[1,5-a]pyridine-2-amineImidazo[1,2-a]pyrazin-8-amine
Core Formula C5H5N5C6H6N4C6H6N4
H-Bond Acceptors 3 (N1, N3, N4)2 (N1, N3)2 (N1, N4)
H-Bond Donors 1 (Exocyclic NH2)1 (Exocyclic NH2)1 (Exocyclic NH2)
Polar Surface Area (TPSA) ~68 Ų~55 Ų~52 Ų
LogP (Consensus) ~ -0.3 (Hydrophilic)~ 0.4 (Lipophilic)~ 0.2
Solubility (pH 7.4) HighModerateModerate/High
Metabolic Liability Low (Pyrazine ring electron-deficient)Moderate (Pyridine ring prone to oxidation)Moderate
Kinase Hinge Binding Donor-Acceptor Motif (Classic)Donor-Acceptor Motif Donor-Acceptor Motif

Analyst Insight: The Triazolo-Pyrazine is often selected over the Pyridine analog when lead optimization requires lowering cLogP without sacrificing ligand efficiency. The extra nitrogen (N4) acts as a "solubility sink" without adding steric bulk.

Part 2: Experimental Protocols

Synthesis of [1,2,4]Triazolo[1,5-a]pyrazin-2-amine

While various routes exist, the condensation of 2-aminopyrazine with ethoxycarbonyl isothiocyanate is the industry standard for generating the 2-amine substituted core with high regioselectivity.

Reagents:

  • 2-Aminopyrazine (CAS: 5049-61-6)

  • Ethoxycarbonyl isothiocyanate

  • Hydroxylamine hydrochloride[1]

  • Diisopropylethylamine (DIPEA)

Step-by-Step Protocol:

  • Thiourea Formation: Dissolve 2-aminopyrazine (1.0 eq) in dry dioxane. Add ethoxycarbonyl isothiocyanate (1.1 eq) dropwise at room temperature. Stir for 12 hours. The intermediate N-(pyrazin-2-yl)-N'-ethoxycarbonylthiourea typically precipitates. Filter and wash with cold ethanol.

  • Cyclization: Suspend the thiourea intermediate in a mixture of Ethanol/Methanol (1:1). Add Hydroxylamine hydrochloride (3.0 eq) and DIPEA (3.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. The hydroxylamine attacks the thiocarbonyl carbon, mediating cyclization and loss of sulfur/ethanol.

  • Isolation: Cool to room temperature. The product, [1,2,4]triazolo[1,5-a]pyrazin-2-amine, often crystallizes directly. If not, concentrate in vacuo and recrystallize from water/ethanol.

Crystallization for X-Ray Analysis

To obtain diffraction-quality single crystals of the scaffold (or its derivatives):

  • Method: Vapor Diffusion (Hanging Drop).

  • Solvent System: Dissolve 5 mg of compound in 500 µL DMSO.

  • Precipitant: 0.1 M Tris-HCl (pH 7.5), 20% PEG 4000.

  • Procedure: Mix 1 µL protein/ligand solution with 1 µL reservoir solution. Seal over 500 µL reservoir. Incubate at 20°C. Crystals typically appear within 3–7 days.

Part 3: Visualizations

Synthetic Pathway (Graphviz)

The following diagram illustrates the regioselective synthesis of the scaffold.

Synthesis Start 2-Aminopyrazine (Starting Material) Inter N-ethoxycarbonylthiourea (Intermediate) Start->Inter Dioxane, RT, 12h Reagent1 + Ethoxycarbonyl isothiocyanate Product [1,2,4]Triazolo[1,5-a] pyrazin-2-amine (Target Scaffold) Inter->Product Reflux, 4h Reagent2 + NH2OH / DIPEA (Cyclization)

Caption: Two-step regioselective synthesis of the target scaffold via thiourea intermediate.

Pharmacophore & Binding Mode

This diagram visualizes how the scaffold interacts with a typical Kinase Hinge region (e.g., JAK2 or Pim-1).

BindingMode Hinge_BB Kinase Hinge Backbone (CO) Hinge_NH Kinase Hinge Backbone (NH) Ligand_N3 Triazole N3 (Acceptor) Hinge_NH->Ligand_N3 H-Bond (2.9 Å) Solvent Solvent Water Network Ligand_N4 Pyrazine N4 (Auxiliary) Solvent->Ligand_N4 Water Bridge Ligand_NH2 2-NH2 Group (Donor) Ligand_NH2->Hinge_BB H-Bond (2.8 Å)

Caption: Bidentate binding mode of the scaffold. Note the N4 interaction with solvent, distinguishing it from pyridine analogs.

References

  • Pim-1 Kinase Inhibition: Jacobs, M. D., et al. (2007).[2] Human Pim-1 kinase in complex with an triazolo pyridazine inhibitor. RCSB Protein Data Bank.[2][3] PDB ID: 3BGQ .[2][4]

  • JAK2 Kinase Structure: Dugan, B. J., et al. (2012). Triazolopyridine-based Inhibitor of Janus Kinase 2.[5] RCSB Protein Data Bank.[2][3] PDB ID: 4AQC .[5]

  • Scaffold Synthesis: Richardson, C., et al. (2009). Efficient Synthesis of [1,2,4]Triazolo[1,5-a]pyrazine Derivatives. Journal of Organic Chemistry.
  • Physicochemical Properties: PubChem Compound Summary for [1,2,4]triazolo[1,5-a]pyrazin-2-amine.

Sources

Validation

Comparative Analysis of Triazolopyrazine vs. Triazolopyrimidine Scaffolds in Kinase Inhibitor Design

Executive Summary In the design of ATP-competitive kinase inhibitors, the choice of the central heterocycle—the "scaffold"—is the primary determinant of the binding vector and the resulting selectivity profile. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of ATP-competitive kinase inhibitors, the choice of the central heterocycle—the "scaffold"—is the primary determinant of the binding vector and the resulting selectivity profile. This guide compares two privileged scaffolds: Triazolopyrazine and Triazolopyrimidine .

While both scaffolds are bicyclic, nitrogen-rich systems often employed as bioisosteres of the adenine ring of ATP, they exhibit distinct electronic properties and hydrogen-bonding capabilities that dictate their utility:

  • Triazolopyrimidine ([1,2,4]Triazolo[1,5-a]pyrimidine): A classic purine mimic . It excels in targeting kinases with canonical hinge regions (e.g., CDK2, JAK2) by replicating the hydrogen bond donor/acceptor pattern of adenine. Its primary challenge is "promiscuity," requiring elaborate substitution to achieve kinome selectivity.

  • Triazolopyrazine ([1,2,4]Triazolo[4,3-a]pyrazine): A specialized scaffold . It is frequently utilized for targets with non-canonical hinge architectures (e.g., PIM kinases, c-Met) where standard dual hydrogen bonding is either impossible or undesirable. It offers unique vectors for accessing the solvent front and gatekeeper regions, often yielding superior selectivity profiles in difficult-to-target kinases.

Structural Basis of Selectivity

The fundamental difference between these scaffolds lies in their interaction with the kinase hinge region—the segment connecting the N- and C-terminal lobes of the kinase domain.

The Triazolopyrimidine: The Canonical Hinge Binder

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is isoelectronic with purine. In the ATP binding pocket, it typically orients such that:

  • N3 acts as a Hydrogen Bond (H-bond) acceptor (analogous to N1 of adenine).

  • C5-amino groups (if present) act as H-bond donors (analogous to the exocyclic amine of adenine).

This arrangement allows for a strong, dual H-bond interaction with the backbone amide (NH) and carbonyl (CO) of the hinge residues (e.g., Leu83 in CDK2).[1] This high affinity often comes at the cost of selectivity, as this hinge motif is conserved across the human kinome.[2]

The Triazolopyrazine: The Non-Canonical Specialist

The triazolopyrazine scaffold (and its closely related triazolopyridazine analogs) presents a different nitrogen distribution. It is particularly effective in kinases where the hinge region contains a Proline residue (e.g., PIM kinases).

  • PIM Kinase Anomaly: PIM kinases (PIM1, PIM2, PIM3) possess a proline (Pro123 in PIM1) in the hinge.[3][4] Proline lacks a backbone amide hydrogen, meaning it cannot donate a hydrogen bond to the inhibitor.[3][4][5]

  • The Solution: Triazolopyrazine derivatives can be designed to rely solely on accepting a hydrogen bond from the hinge (via the backbone of Glu121 in PIM1) or bridging water molecules, bypassing the need for the canonical dual interaction.

Visualization of Binding Modes

The following diagram contrasts the binding logic of a Triazolopyrimidine in a standard kinase (CDK2) versus a Triazolopyrazine-class scaffold in a non-canonical kinase (PIM1).

BindingModes cluster_CDK2 Canonical Hinge (e.g., CDK2) cluster_PIM1 Non-Canonical Hinge (e.g., PIM1) CDK_Hinge Hinge Backbone (Leu83) TP_Scaffold Triazolopyrimidine Scaffold CDK_Hinge->TP_Scaffold H-Bond (NH -> N3) TP_Scaffold->CDK_Hinge H-Bond (NH2 -> CO) PIM_Hinge Hinge Backbone (Glu121 / Pro123) TZ_Scaffold Triazolopyrazine Scaffold PIM_Hinge->TZ_Scaffold H-Bond (Glu121 NH -> N) PIM_Hinge->TZ_Scaffold No Donor (Pro123)

Figure 1: Comparative binding modes. Left: Triazolopyrimidine forms a dual H-bond network typical of ATP mimics. Right: Triazolopyrazine accommodates the 'donor-deficient' hinge of PIM kinases.

Case Studies in Selectivity

Case Study A: JAK Family Selectivity (Triazolopyrimidine)
  • Target: Janus Kinases (JAK1/JAK2).

  • Challenge: Achieving selectivity between JAK2 (erythropoiesis) and JAK1 (inflammation).

  • Scaffold Performance: The [1,2,4]triazolo[1,5-a]pyridine and pyrimidine scaffolds have been successfully optimized for JAK selectivity. For example, Filgotinib (GLPG0634) utilizes a triazolopyridine core (closely related to triazolopyrimidine).

  • Mechanism: Selectivity is driven not by the hinge binding itself (which is conserved), but by the vector of the substituent at the 8-position (triazolopyridine numbering), which directs groups into the solvent-exposed region, exploiting subtle differences in the glycine-rich loop.

Case Study B: PIM Kinase Inhibition (Triazolopyrazine/Pyridazine)
  • Target: PIM1 (Proviral Integration site for Moloney murine leukemia virus).[3][4][6]

  • Challenge: PIM1 is constitutively active and has a unique hinge architecture (Pro123 insertion).

  • Scaffold Performance: Triazolopyrazine and triazolopyridazine scaffolds are dominant here.

  • Data: In a comparative study of PIM inhibitors, triazolo-fused scaffolds demonstrated high potency (IC50 < 10 nM) and, crucially, >100-fold selectivity over other serine/threonine kinases.

  • Mechanism: The scaffold geometry allows the inhibitor to sit "deeper" or differently in the pocket, avoiding the steric clash with the proline residue while maintaining interactions with the Lysine salt bridge (Lys67).

Experimental Protocols for Selectivity Assessment

To objectively compare these scaffolds, a robust selectivity profiling workflow is required.

Protocol: Radiometric Kinase Profiling (Gold Standard)

This protocol avoids artifacts associated with fluorescence interference, which can be problematic for certain heterocyclic scaffolds.

Reagents:

  • Recombinant Kinases (Panel of ~50-300).

  • Substrates (Peptide/Protein).[7][8]

  • 33P-ATP (Specific Activity ~ 10 µCi/µl).

Workflow:

  • Compound Prep: Prepare 100x stocks of the Triazolopyrazine/pyrimidine analogs in 100% DMSO.

  • Reaction Assembly: In 384-well plates, mix kinase, substrate, and compound. Incubate 15 min.

  • Initiation: Add 33P-ATP mix (at

    
     concentration for each kinase).
    
  • Termination: Spot reaction onto P81 phosphocellulose paper after 30-60 min.

  • Wash: Wash filters with 0.75% phosphoric acid to remove unreacted ATP.

  • Detection: Scintillation counting.

Data Analysis: The Selectivity Score (S-score)

To quantify the "promiscuity" of the scaffold, calculate the S-score.



  • S(35): A common threshold. An S(35) of 0.05 means the compound inhibits 5% of the kinome by more than 35%.

  • Interpretation:

    • Triazolopyrimidines (unoptimized): Often show S(35) > 0.20 (High promiscuity).

    • Triazolopyrazines (PIM-selective): Can achieve S(35) < 0.02 (High selectivity).

Visualization of Profiling Workflow

ProfilingWorkflow Start Compound Library (Triazolopyrazine vs TP) Screen Primary Screen (Single Dose @ 1µM) Start->Screen Filter Hit Filter (>50% Inhibition) Screen->Filter Filter->Screen Inactive (Discard) Kd Kd Determination (10-point Dose Response) Filter->Kd Hits Analysis Selectivity Metrics (S-Score, Gini Coeff) Kd->Analysis

Figure 2: Standard workflow for assessing kinase selectivity. S-scores are calculated after the Kd determination phase.

Comparative Data Summary

The table below summarizes the typical performance characteristics of these scaffolds based on aggregated literature data.

Feature[1,2,4]Triazolo[1,5-a]pyrimidine[1,2,4]Triazolo[4,3-a]pyrazine
Primary Role ATP Mimic (Purine Bioisostere)Structural Specialist
Hinge Binding Canonical (Dual H-bonds)Non-Canonical / Water-Mediated
Key Targets CDKs, JAK2, Adenosine ReceptorsPIM Kinases, c-Met, BET
Selectivity Risk High (Requires gatekeeper targeting)Low/Moderate (Target dependent)
Solubility Moderate (Planar stack)Moderate to High (Polarity tunable)
Metabolic Stability Variable (C7 position vulnerable)Generally Good

References

  • Structure-Based Design of PIM1 Inhibitors Grey, R., et al. (2009).[9] Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters.[9]

  • Triazolopyrimidine as a Purine Bioisostere in CDK2 Kim, K.S., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological evaluation. Journal of Medicinal Chemistry.

  • Unique Hinge Architecture of PIM Kinases Qian, K.C., et al. (2005). Structural basis of constitutive activity and a unique nucleotide binding mode of human Pim-1 kinase.[3][6][10][11] Journal of Biological Chemistry.[6]

  • Kinase Selectivity Profiling Methods Karaman, M.W., et al. (2008).[12] A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology.

  • Triazolopyrazine in c-Met Inhibition Ai, J., et al. (2011). Triazolopyrazine derivatives as novel c-Met inhibitors. Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-triazolo[1,5-a]pyrazin-2-amine

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrazin-2-amine This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Chloro-[1][...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrazin-2-amine

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrazin-2-amine (CAS No. 1454653-85-0). As a chlorinated heterocyclic amine, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. Adherence to these protocols is not merely a matter of best practice but a critical component of regulatory compliance.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of this compound, it is crucial to understand its inherent hazards. 5-Chloro-[1][2][3]triazolo[1,5-a]pyrazin-2-amine is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

These classifications necessitate that all handling, including disposal preparation, be conducted with appropriate Personal Protective Equipment (PPE) and engineering controls.

Mandatory PPE and Handling:

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[5][6]

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: All operations that may generate dust or aerosols must be performed in a certified chemical fume hood to avoid inhalation.[7][8]

The Disposal Workflow: From Generation to Collection

The proper disposal of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrazin-2-amine follows a strict workflow designed to prevent accidental release and ensure regulatory compliance. The core principle is waste segregation: this compound must be treated as halogenated organic waste .[9][10]

G cluster_0 Point of Generation (Inside Fume Hood) cluster_1 Satellite Accumulation Area (SAA) cluster_2 Final Disposal Route gen Waste Generation (e.g., residual solid, contaminated consumables, rinsate) waste_container Primary Waste Container (Halogenated Organic Solids/Liquids) gen->waste_container Segregate Immediately labeling Label Container: 'Hazardous Waste' Full Chemical Name Date waste_container->labeling Label Before First Use pickup Scheduled Pickup by Environmental Health & Safety (EH&S) waste_container->pickup When container is full or per EH&S schedule disposal Licensed Waste Facility (High-Temperature Incineration) pickup->disposal Compliant Transport

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

CAS No: 1454653-85-0 Molecular Formula: C5H4ClN5 Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds) Executive Safety Summary 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a fused heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1454653-85-0 Molecular Formula: C5H4ClN5 Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)

Executive Safety Summary

5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a fused heterocyclic amine used primarily in the synthesis of bioactive molecules, particularly JAK/STAT pathway inhibitors. While often categorized under generic "Warning" labels (H302, H315, H319, H335), its structural moieties—specifically the reactive chloro-group and the primary amine—dictate a higher standard of care than simple salts.

The Scientist’s Perspective: Treat this compound as a Potent Compound (OEB 3) until specific toxicology proves otherwise. The combination of a halogenated heterocycle and an amine functionality suggests potential for sensitization and high biological activity. The primary risks are inhalation of fine particulates during weighing and dermal absorption when in solution.

Hazard Assessment & PPE Selection Matrix

The following selection logic is based on the compound's physical properties (solid powder) and its chemical reactivity profile (nucleophilic amine, electrophilic chloro-position).

PPE Selection Table
Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Primary: Fume Hood (Certified).Secondary: N95/P100 (only if outside hood).The H335 (Respiratory Irritation) classification implies that mucosal membranes are vulnerable. Heterocyclic amines can induce bronchospasm in sensitized individuals.
Hand (Solid) Nitrile (Double Layer) Outer: 5 mil (0.12 mm)Inner: 4 milSolid powders can be abrasive. Double gloving provides a visual breach indicator. Nitrile offers excellent resistance to the solid amine.
Hand (Solution) Solvent-Dependent DMSO/DMF: Nitrile (Change every 15 min)DCM/Chloroform: PVA or Silver ShieldCritical: If dissolved in DMSO (common for bio-assays), the solvent acts as a carrier, transporting the toxicant through the skin. Standard nitrile degrades rapidly in chlorinated solvents.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders which can bypass side-shields via air currents.
Body Lab Coat (Tyvek sleeves recommended) Amines can stain and contaminate cotton. Tyvek sleeves prevent wrist-gap exposure during reaching movements.

Operational Protocol: From Storage to Solution[1]

This workflow is designed to minimize static discharge (which disperses powder) and prevent cross-contamination.

Phase 1: Preparation & Weighing

The Risk: Static electricity in low-humidity labs can cause this fine powder to "jump" or disperse, leading to inhalation or bench contamination.

  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation: Use an anti-static gun or a polonium strip near the balance if the powder appears "fly-away."

  • Surface Prep: Line the balance area with a disposable absorbent mat (plastic side down) to capture stray particles.

Phase 2: Solubilization & Reaction

The Risk: Exothermic reaction and splashing. The 2-amine position is nucleophilic; the 5-chloro position is electrophilic.

  • Solvent Choice: When dissolving in DMSO or DMF, heat generation is usually minimal. However, if reacting with acid chlorides or strong electrophiles, expect a rapid exotherm.

  • Vessel Management: Always secure the reaction vial with a clamp before adding the solvent. Never hold the vial by hand during initial dissolution.

  • Glove Discipline: Immediately after the compound is in solution, change your outer gloves . The risk profile shifts from "dust" to "permeation" instantly upon solvation.

Phase 3: Decontamination & Disposal

The Risk: Residual amine traces can degrade into toxic byproducts or sensitize future users.

  • Quenching: Wipe contaminated surfaces with a weak acid solution (e.g., 1N HCl) to protonate the amine, rendering it water-soluble and less volatile, followed by a soap/water wash.

  • Waste Segregation:

    • Solid Waste: Dispose of weighing boats and contaminated mats in "Hazardous Solid" bins (sealed).

    • Liquid Waste: Segregate into "Halogenated Organic Waste" due to the chlorine atom on the pyrazine ring. Do not mix with strong oxidizers.[1]

Visualizing the Safety Workflow

The following diagram illustrates the "Defense in Depth" strategy required for handling this intermediate.

SafetyProtocol cluster_Handling Active Handling Phase Risk Risk Assessment (H302, H315, H319, H335) PPE PPE Donning (Double Nitrile, Goggles, Lab Coat) Risk->PPE Dictates EngControls Engineering Controls (Fume Hood / Balance Enclosure) PPE->EngControls Supplemented by Weighing Weighing (Solid) Risk: Dust Inhalation Control: Anti-static + Mat EngControls->Weighing Containment Solvation Solvation (Liquid) Risk: Dermal Permeation Control: Change Outer Gloves Weighing->Solvation Transfer Decon Decontamination (Acid Wipe -> Soap/Water) Solvation->Decon Post-Process Waste Disposal (Halogenated Stream) Decon->Waste Final Step

Figure 1: Operational safety workflow emphasizing the transition from solid-state risks (dust) to liquid-state risks (permeation).

Emergency Response

  • Eye Contact: Immediate irrigation for 15 minutes .[2] The amine nature makes this compound basic; alkaline burns can cause progressive damage even after the initial splash. Do not wait for pain to subside.

  • Skin Contact: Wash with soap and water.[2][3] Do not use alcohol or organic solvents to clean skin, as this may increase the absorption of the chlorinated heterocycle.

  • Spill (Solid): Do not dry sweep. Cover with a damp paper towel (water or oil-soaked) to trap dust, then scoop into a hazardous waste container.

References

  • Sigma-Aldrich. (n.d.). 5-Chloro[1,2,4]triazolo[1,5-a]pyrazin-2-amine Safety Data Sheet. Retrieved from

  • MolCore. (n.d.). 5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (Analogous Structure Safety Data). Retrieved from

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from

  • PubChem. (n.d.). Compound Summary: Chloropyrazin-2-amine Derivatives. Retrieved from

Sources

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
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